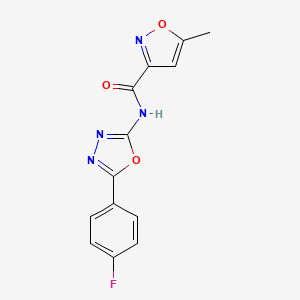

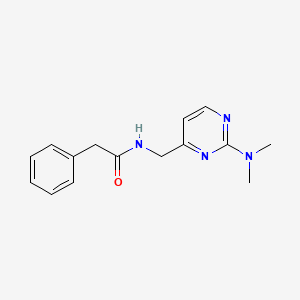

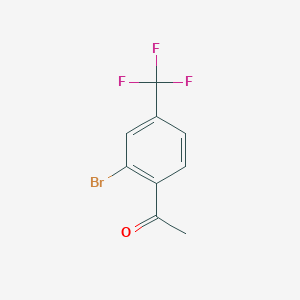

![molecular formula C15H19N5O3 B3007680 3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-92-8](/img/structure/B3007680.png)

3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Caffeine Allyltheobromine, is a purine derivative that has been studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it an interesting subject for further investigation.

Applications De Recherche Scientifique

Drug Impurity Profiling

This compound may serve as an impurity standard in pharmaceuticals. Drug safety is contingent on the identification and quantification of impurities that may arise during the drug development process. Such impurities can affect drug stability, efficacy, and safety . The compound could be synthesized and characterized to serve as a reference standard for impurity profiling.

Cyanoacrylate Adhesive Modification

Cyanoacrylate adhesives, commonly used in medical and technical fields, can be modified to improve their properties. Modification techniques include the introduction of cross-linking agents or comonomers. The allyl group in the compound could potentially be used to modify cyanoacrylate adhesives, enhancing their thermal stability and bond strength .

Synthesis of Imidazole Derivatives

Imidazoles are crucial in the synthesis of functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, and other applications. The compound could be involved in the synthesis of substituted imidazoles, contributing to the development of novel methods for their regiocontrolled synthesis .

Nucleoside Modification

The compound could be used in the alkylation of nucleosides, which is a key step in the synthesis of modified nucleic acids. These modifications can enhance the therapeutic potential of antisense oligonucleotides and other nucleic acid-based drugs .

Propriétés

IUPAC Name |

6-(2-methoxyethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-5-6-19-13(21)11-12(17(3)15(19)22)16-14-18(7-8-23-4)10(2)9-20(11)14/h5,9H,1,6-8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEQFSDTERXLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

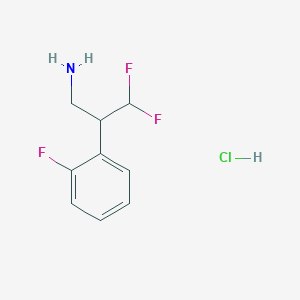

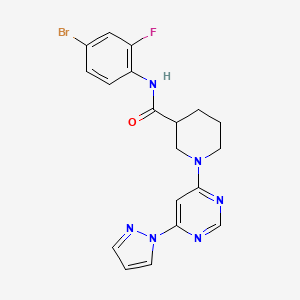

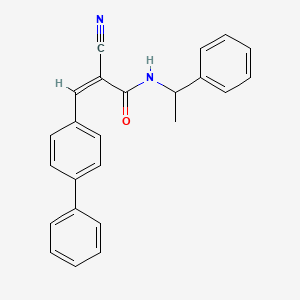

![5-Benzyl-3-hydroxy-1,1-dioxo-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione](/img/structure/B3007600.png)

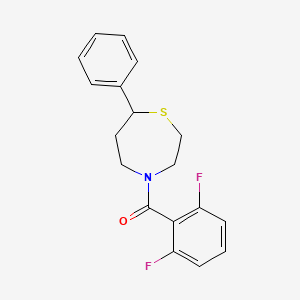

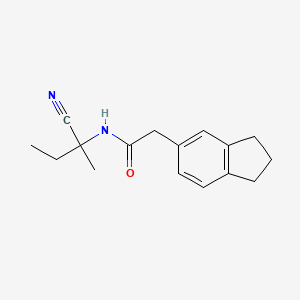

![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)

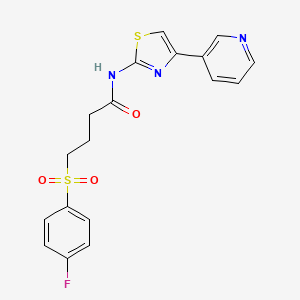

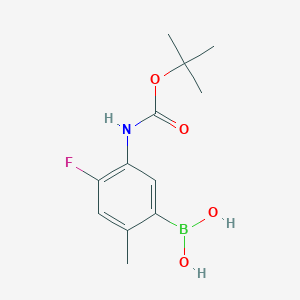

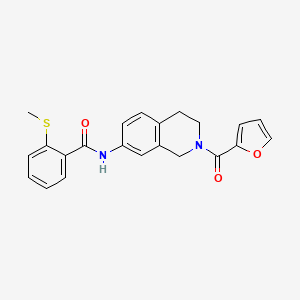

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)